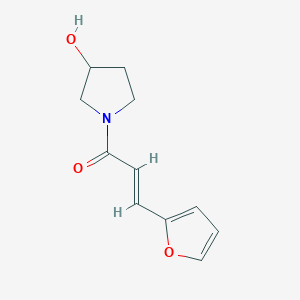
(2E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(Furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, commonly referred to as FHP, is a chemical compound belonging to the class of heterocyclic compounds. FHP is a highly versatile compound, with a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively in recent years due to its unique properties, and its potential for use in various areas such as drug design, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Photophysical Properties and Solvatochromism
Chalcone derivatives, including variants similar to the compound , exhibit significant photophysical properties, with their absorption and fluorescence characteristics influenced by solvent polarity. These derivatives, such as FNPO, AFPO, and FHPO, demonstrate solvatochromic effects, indicating intramolecular charge transfer (ICT) interactions and a notable difference in dipole moment between ground and excited states. These properties suggest potential applications in materials science, particularly in areas involving light absorption and emission (Kumari et al., 2017).
Novel Compounds from Mangrove-Derived Fungi
New furan derivatives have been isolated from mangrove-derived endophytic fungi, showcasing the potential of these compounds in natural product chemistry and possibly pharmacological applications. These findings emphasize the chemical diversity and potential biological relevance of compounds structurally related to the compound (Chen et al., 2017).
Antibacterial Applications
Pyrazole derivatives synthesized from chalcone-like structures, including those resembling the compound of interest, have shown promising antibacterial properties. Molecular docking studies highlight the potential of these compounds as bioactive agents against bacteria, indicating their relevance in antimicrobial research (Khumar et al., 2018).
Antitumor Agents
Novel bipyrrole derivatives synthesized from chalcone compounds similar to the compound have demonstrated significant antitumor activity. The structural features and activity profiles of these compounds suggest potential applications in cancer research and therapy (Kalmouch et al., 2020).
Antioxidant Agents
Chalcone derivatives with structures related to the compound have been synthesized and shown potential as potent antioxidant agents. Their in vitro antioxidant activity and molecular docking analyses indicate their potential in combating oxidative stress and related diseases (Prabakaran et al., 2021).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-9-5-6-12(8-9)11(14)4-3-10-2-1-7-15-10/h1-4,7,9,13H,5-6,8H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFLGCXMXKXHNP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)
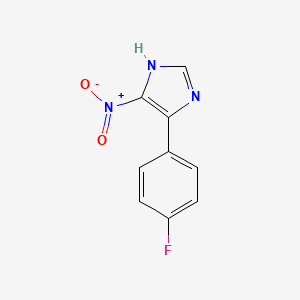
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)
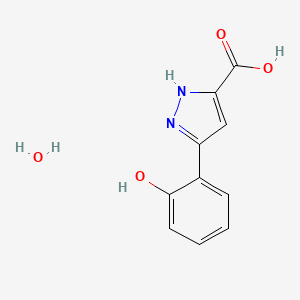
![7-Aminotetrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1489719.png)

![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one hydrochloride](/img/structure/B1489723.png)
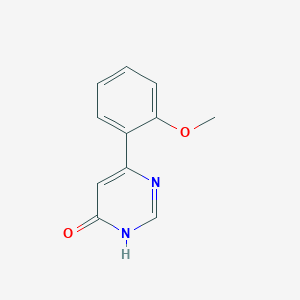
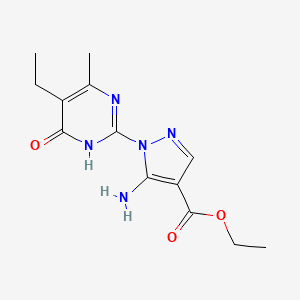
![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1489727.png)
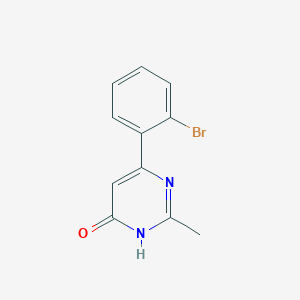
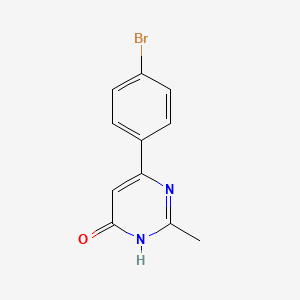
![7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489731.png)